molecular formula C13H18F3N B7858787 Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Cat. No.: B7858787
M. Wt: 245.28 g/mol
InChI Key: YBQWLFHEPULJNS-UHFFFAOYSA-N
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Description

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propylamine chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which is known for enhancing the lipophilicity and metabolic stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects due to its enhanced metabolic stability and lipophilicity.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted amines and phenylpropylamines. Examples are:

    Fluoxetine: An antidepressant with a trifluoromethyl group attached to a phenyl ring.

    Berotralstat: A drug used to treat hereditary angioedema, containing a trifluoromethyl group.

Uniqueness

Propyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is unique due to its specific structural arrangement, which combines the properties of the trifluoromethyl group with the flexibility of the propylamine chain

Properties

IUPAC Name

N-propyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-2-8-17-9-4-6-11-5-3-7-12(10-11)13(14,15)16/h3,5,7,10,17H,2,4,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQWLFHEPULJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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